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Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

Cat. No.: B597122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-2-
Isopropylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and
drug development. Due to the limited availability of public spectroscopic data for this specific
enantiomer, this guide presents a combination of data derived from closely related analogs and
predicted values based on established spectroscopic principles. The information herein is
intended to serve as a reference for the identification, characterization, and quality control of
(S)-2-Isopropylmorpholine and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of (S)-2-
Isopropylmorpholine. It is important to note that direct experimental data for the unenriched
(S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite
based on published data for racemic or N-protected 2-isopropylmorpholine and spectral
predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (S)-2-Isopropylmorpholine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.8-3.9 m 1H H-3a
~3.6 - 3.7 m 1H H-5a
~3.4-35 m 1H H-3e
~2.8-2.9 m 1H H-6a
~2.7-2.8 m 1H H-2
~25-26 m 1H H-5e
~2.3-24 m 1H H-6e
~1.8-1.9 m 1H CH-(isopropyl)
~1.5 (broad s) S 1H NH
~0.9 d 3H CHs (isopropyl)
~0.85 d 3H CHs (isopropyl)

Table 2: Predicted 3C NMR Spectroscopic Data for (S)-2-lIsopropylmorpholine

Chemical Shift (6) ppm Assignment
~71.0 C-3

~67.5 C-5

~63.0 C-2

~46.0 C-6

~32.0 CH (isopropyl)
~18.5 CHs (isopropyl)
~18.0 CHs (isopropyl)
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Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at O ppm. Predicted values
are based on the analysis of similar morpholine structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for (S)-2-Isopropylmorpholine

Wavenumber (cm~?) Intensity Assignment

3300 - 3400 Medium, Broad N-H Stretch

2960 - 2850 Strong C-H Stretch (aliphatic)

1470 - 1450 Medium C-H Bend (CHz, CHs)

1120 - 1080 Strong C-O-C Stretch (asymmetric)
880 - 850 Medium C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-Isopropylmorpholine

m/z Relative Intensity Assignment
129 Moderate [M]* (Molecular lon)
114 Moderate [M - CHs]*
M - CsH7]* (Loss of isopropyl
86 High [ sH7]* ( propy
group)
CaHo]* (Isopropyl cation
- High [CaHs]™ (Isopropy
fragment)
43 High [CsH7]* (Propyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard methodologies reported for the
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characterization of morpholine derivatives.[1][2]

NMR Spectroscopy

High-resolution *H and 3C NMR spectra would be recorded on a spectrometer operating at a
frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated
solvent, such as chloroform-d (CDCIs) or methanol-d4 (CDsOD), with tetramethylsilane (TMS)
added as an internal standard. For *H NMR, standard acquisition parameters would be used.
For 13C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.
The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total
reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm~1
with a resolution of 4 cm~2.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (El)
source. The sample would be introduced via direct infusion or through a gas chromatograph
(GC-MS). The instrument would be scanned over a mass range of m/z 40-300.

Visualizations
Synthesis and Purification Workflow

The synthesis of (S)-2-Isopropylmorpholine can be achieved through various synthetic
routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The
following diagram illustrates a general workflow for its synthesis and purification.

....................

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of (S)-2-Isopropylmorpholine.
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Spectroscopic Analysis Logical Flow

The characterization of a synthesized compound like (S)-2-Isopropylmorpholine follows a
logical progression of spectroscopic analyses to confirm its structure and purity.

Purified Sample of
(S)-2-Isopropylmorpholine

Functional Group ID Structural Connectivity Molecular Weight & Fragmentation

NMR Spectroscopy

(H, 12C) Mass Spectrometry

FT-IR Spectroscopy

Structure Confirmation
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Click to download full resolution via product page

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Isopropylmorpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597122#spectroscopic-data-for-s-2-
isopropylmorpholine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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